molecular formula C6H6ClNO4S B1526151 methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate CAS No. 1354963-62-4

methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate

Cat. No.: B1526151
CAS No.: 1354963-62-4
M. Wt: 223.63 g/mol
InChI Key: GDVGLPMJTJGVHQ-UHFFFAOYSA-N
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Description

Methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H7ClO4S. It is a derivative of pyrrole, a five-membered aromatic heterocycle, featuring a chlorosulfonyl group and a carboxylate ester functional group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

    Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction efficiency and minimize by-products.

    Types of Reactions:

    • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    • Reduction: Reduction reactions can be performed to convert the chlorosulfonyl group into a sulfonic acid group.

    • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.

    Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.

    Major Products Formed:

    • Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.

    • Reduction Products: Sulfonic acid derivatives.

    • Substitution Products: Amides, esters, and other substituted derivatives.

    Scientific Research Applications

    Chemistry: Methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and as a precursor for bioactive molecules.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals with anti-inflammatory and antimicrobial properties.

    Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.

    Mechanism of Action

    The mechanism by which methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

    Comparison with Similar Compounds

    • Methyl 4-(chlorosulfonyl)benzoate: This compound is structurally similar but features a benzene ring instead of a pyrrole ring.

    • Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate: Another structurally related compound with a thiophene ring instead of a pyrrole ring.

    Uniqueness: Methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate is unique due to its pyrrole core, which imparts different chemical and biological properties compared to its benzene and thiophene counterparts.

    Properties

    IUPAC Name

    methyl 4-chlorosulfonyl-1H-pyrrole-2-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H6ClNO4S/c1-12-6(9)5-2-4(3-8-5)13(7,10)11/h2-3,8H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GDVGLPMJTJGVHQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C1=CC(=CN1)S(=O)(=O)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H6ClNO4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    223.63 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1354963-62-4
    Record name methyl 4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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